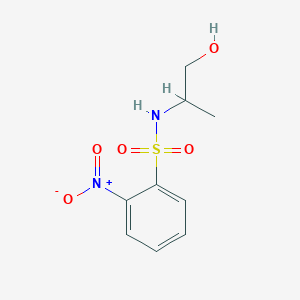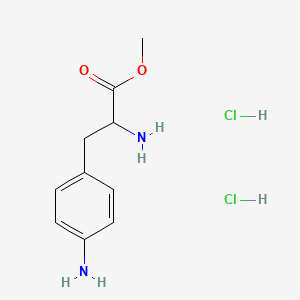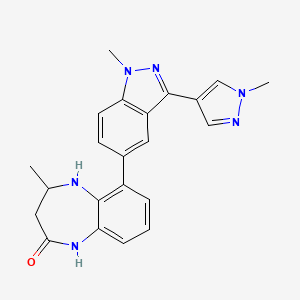![molecular formula C23H22O12 B13391647 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-4-one moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the chromen-4-one core.
Glycosylation: The chromen-4-one core is then glycosylated using a glycosyl donor, such as acetobromoglucose, in the presence of a Lewis acid catalyst like boron trifluoride etherate.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride and a base, such as pyridine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and glycosylation steps.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is studied for its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It has shown promise in preclinical studies for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
作用机制
The mechanism of action of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of cyclins and cyclin-dependent kinases.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer activity.
Luteolin: A flavonoid with potent anti-inflammatory effects.
Uniqueness
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This unique structure also contributes to its distinct biological activities, making it a valuable compound for various applications.
属性
分子式 |
C23H22O12 |
|---|---|
分子量 |
490.4 g/mol |
IUPAC 名称 |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3 |
InChI 键 |
MWEQHAGXLGTSKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)
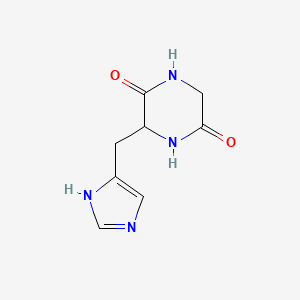
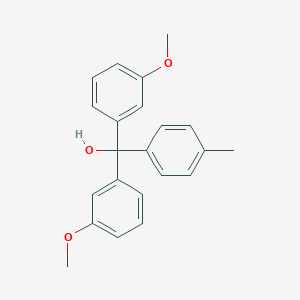
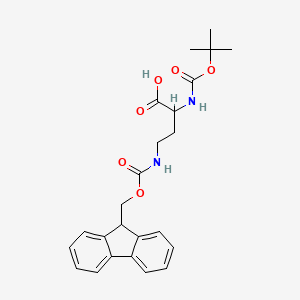
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
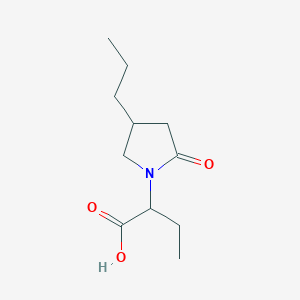
![[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)
![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
